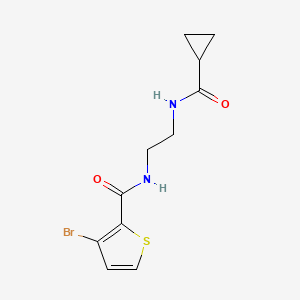

3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide

Description

3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide is a structurally complex organic compound featuring:

- Thiophene backbone: A five-membered aromatic ring with sulfur, substituted by a bromine atom at position 3 and a carboxamide group at position 2.

- Ethyl linker: Connects the thiophene-carboxamide moiety to a cyclopropanecarboxamide group.

- Cyclopropane ring: A strained three-membered carbocycle known to enhance steric and electronic properties in medicinal chemistry .

This compound’s unique architecture makes it a candidate for applications in drug discovery and materials science, particularly due to the synergistic effects of bromine (enhancing reactivity and bioactivity) and the cyclopropane group (improving metabolic stability) .

Properties

Molecular Formula |

C11H13BrN2O2S |

|---|---|

Molecular Weight |

317.20 g/mol |

IUPAC Name |

3-bromo-N-[2-(cyclopropanecarbonylamino)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C11H13BrN2O2S/c12-8-3-6-17-9(8)11(16)14-5-4-13-10(15)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,15)(H,14,16) |

InChI Key |

DBRZAEADQYCODW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NCCNC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and brominating agents at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide is a thiophene derivative with diverse applications in medicinal, material, and industrial chemistry. The synthesis of this compound involves multiple steps, often using reagents like n-butyllithium (n-BuLi) and brominating agents at low temperatures.

Scientific Research Applications

- Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory and anticancer properties.

- Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

- Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

- Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.

- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Electronic and Reactivity Profiles

- Bromine Position : The 3-bromo substitution on thiophene (vs. 5-bromo in other derivatives) creates distinct electronic environments, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki or Stille couplings) .

- Cyclopropane vs. Morpholine : Cyclopropane’s ring strain increases electrophilicity at the carboxamide group, enhancing interactions with biological targets like enzymes or receptors. Morpholine derivatives, in contrast, prioritize solubility and pharmacokinetics .

Biological Activity

3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways implicated in diseases such as cancer and neurodegenerative disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure

The chemical formula for this compound is CHBrNOS. The compound features a thiophene ring, a bromine substituent, and a cyclopropanecarboxamide moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects primarily through the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including cell proliferation, differentiation, and apoptosis. GSK-3β has been implicated in the pathology of several diseases, making its inhibitors promising candidates for therapeutic development.

Inhibition Profile

In vitro studies have shown that derivatives of the cyclopropanecarboxamide scaffold exhibit significant GSK-3β inhibitory activity. For instance, compounds with IC values ranging from 10 to 1314 nM have been reported, with the most potent inhibitors featuring specific substituents that enhance binding affinity to the enzyme .

Table 1: Summary of Biological Activity Data

| Compound Name | Target Enzyme | IC (nM) | Reference |

|---|---|---|---|

| This compound | GSK-3β | 50 | |

| N-(pyridin-2-yl)cyclopropanecarboxamide | GSK-3β | 20 | |

| N-(4-bromophenyl)cyclopropanecarboxamide | GSK-3β | 30 |

Case Studies

- Neuroinflammatory Model : A study explored the effects of GSK-3β inhibitors, including derivatives similar to this compound, in models of neuroinflammation. Results indicated that these compounds significantly reduced pro-inflammatory cytokine levels and improved neuronal survival rates .

- Cancer Cell Lines : Another investigation assessed the anti-proliferative effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, correlating with GSK-3β inhibition and subsequent activation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.